Home > Products > Screening Compounds P63009 > N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide -

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Catalog Number: EVT-5872375
CAS Number:
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

Compound Description: NAPMA is a small molecule that exhibits inhibitory effects on osteoclast differentiation, a process crucial for bone resorption. In vitro studies demonstrate NAPMA's ability to suppress the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without exhibiting cytotoxic effects []. This inhibitory effect is further supported by the downregulation of osteoclast-specific markers at both transcript and protein levels, ultimately leading to decreased bone resorption and actin ring formation []. In vivo studies utilizing micro-computed tomography (micro-CT) and histological analysis further validate NAPMA's protective effect against ovariectomy-induced bone loss []. These findings highlight NAPMA's potential as a therapeutic agent for osteoporosis and other bone diseases characterized by excessive bone resorption [].

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933)

Compound Description: BN 80933 is a dual-action compound exhibiting both neuronal nitric oxide synthase (nNOS) inhibition and antioxidant properties. This unique combination of activities contributes to its neuroprotective effects in models of cerebral ischemia []. Studies have shown that BN 80933 effectively reduces functional and histological damage in rats subjected to cerebral ischemia []. In mice, intravenous administration of BN 80933 post-middle cerebral artery occlusion (MCAO) significantly reduced infarct volume and improved neurological scores []. Furthermore, BN 80933 demonstrated a reduction in blood-brain barrier (BBB) disruption, decreased brain edema, and reduced neutrophil infiltration following MCAO []. These findings underscore BN 80933's therapeutic potential in mitigating brain ischemic injury and position it as a promising candidate for stroke treatment [].

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz is a novel small molecule demonstrating potent inhibitory effects on osteoclastogenesis, the process of osteoclast formation, which is responsible for bone resorption. In vitro studies revealed that PPOAC-Bz significantly suppressed the expression of osteoclast-specific marker genes, effectively halting the development of mature osteoclasts []. Consequently, PPOAC-Bz treatment led to the inhibition of F-actin belt formation and a reduction in bone resorption activity []. Importantly, in vivo studies further demonstrated PPOAC-Bz's ability to prevent ovariectomy-induced bone loss, further solidifying its potential as a therapeutic agent for bone diseases characterized by excessive osteoclast activity [].

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl is a small molecule that demonstrates potent inhibitory effects on osteoclast differentiation, a critical process in bone resorption. In vitro studies have shown that PPOA-N-Ac-2-Cl significantly reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, a hallmark of mature osteoclasts, in a dose-dependent manner without inducing significant cytotoxicity []. This inhibition is further supported by the downregulation of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis []. Notably, PPOA-N-Ac-2-Cl also significantly reduces the protein levels of CtsK, a protease crucial for bone resorption []. This ultimately results in decreased bone resorption activity and F-actin ring formation []. These findings highlight PPOA-N-Ac-2-Cl as a potential therapeutic agent for osteoclast-related bone diseases by virtue of its ability to attenuate bone resorption [].

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

Compound Description: This series of compounds represents a novel class of potential therapeutic agents for Alzheimer's disease. They were designed as butyrylcholinesterase inhibitors, a key target for managing Alzheimer's disease symptoms. Among the synthesized derivatives, the compound with a 4-ethylphenyl substituent exhibited the most potent inhibitory activity against butyrylcholinesterase, surpassing the reference standard, eserine []. This finding suggests the importance of the 4-ethylphenyl group in enhancing the inhibitory potency against this enzyme.

Properties

Product Name

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

IUPAC Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H23N3O2/c1-15-3-5-17(6-4-15)20(25)23-13-11-22(12-14-23)19-9-7-18(8-10-19)21-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,24)

InChI Key

OPKRVTZHUCCCBD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.